N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine
Overview
Description
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a fluorinated compound that is likely to have unique physical and chemical properties due to the presence of fluorine atoms. Fluorinated amines are of interest in various fields, including medicinal chemistry and materials science, because of their potential applications and reactivity.
Synthesis Analysis
The synthesis of fluorinated amines can be complex due to the reactivity of fluorine. The electrochemical fluorination of amines such as n-propyl-, diethyl-, and triethylamine has been studied, and it was found that various gaseous products were formed due to the cleavage of carbon-carbon and carbon-nitrogen bonds . This process also resulted in the formation of several liquid products, which were identified using spectroscopic methods. These findings suggest that the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine could involve similar electrochemical fluorination techniques.
Molecular Structure Analysis
The molecular structure of fluorinated amines is significantly influenced by the presence of fluorine atoms. Fluorine is highly electronegative, which can affect the electronic distribution within the molecule and potentially lead to interesting interactions with other molecules. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, an amphiphilic compound, was found to form stable complexes with various substances, indicating that fluorinated compounds can have unique binding properties .
Chemical Reactions Analysis
Fluorinated amines can undergo various chemical reactions, including alkylation and defluorination. A novel synthesis route for fluoroolefins from trifluoromethylated compounds was developed, which involves 1,4-alkylation on imino nitrogen followed by defluorination . This suggests that N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine could also participate in similar reactions, potentially leading to the formation of different fluorinated structures or the introduction of other functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine would be influenced by its fluorinated nature. Fluorinated compounds often exhibit high thermal and chemical stability, low surface energies, and unique biological activities. For example, 2,2-Difluoro-5-hexyne-1,4-diamine, a fluorinated compound, was tested as an enzyme-activated inhibitor and showed potent inhibitory activity . This indicates that N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine could also display distinct physical and chemical properties that could be exploited in various applications.
Scientific Research Applications
Chemical Reactions and Derivatives
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, also known as PPDA, has been extensively studied for its chemical reactivity and derivative formation. The compound reacts with various alcohols and nitro alcohols, leading to the formation of fluorinated esters and compounds. For instance, its reaction with geraniol results in geranyl 2,3,3,3-tetrafluoropropionate, demonstrating its utility in esterification processes (Watanabe, Fujita, Sakamoto, & Kitazume, 1988). Additionally, the fluorination of nitro alcohols with PPDA has been investigated, showcasing its potential in synthesizing fluorinated organic compounds (Watanabe, Fujita, Sakamoto, Endo, & Kitazume, 1988).
Fluorination and Spectroscopic Applications
PPDA is also utilized in the fluorination of aromatic α-hydroxyesters, which underlines its significance in the synthesis of fluorinated aromatic compounds. This reaction exemplifies the compound's role in introducing fluorine atoms into organic molecules, a crucial aspect in many pharmaceutical and agrochemical applications (Watanabe, Fujita, Sakamoto, Endo, & Kitazume, 1990). Additionally, PPDA serves as a model compound for probing conformational preferences in spectroscopic studies, particularly involving diastereotopic fluorines. This highlights its utility in understanding the stereoelectronic interactions in organofluorine compounds (Andrade et al., 2019).
Synthesis and Analysis
The synthesis and analysis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (PPDA) are also crucial aspects of its scientific applications. Known as the Ishikawa reagent, PPDA is synthesized through the reaction of hexafluoropropene with diethylamine, yielding a product used in the conversion of the hydroxy group of alcohols to the fluoro group. This highlights its role in preparing various fluorine-containing carbonyl compounds and esters. The preparation method demonstrates its relevance in organic synthesis, particularly in the field of fluorine chemistry (Filler, Hofferberth, & Beckett, 2007).
Reaction Dynamics and Derivative Formation
The reaction dynamics of PPDA with other chemical entities like ethylene glycol monoesters and nitro alcohols are noteworthy. These reactions yield a mixture of fluorine compounds, including monofluorides and tetrafluoropropionate esters. This diversity in reaction products underlines the versatility of PPDA in organic synthesis and its potential applications in creating specialized chemical compounds. For instance, the antimicrobial properties of these fluorine compounds have been examined, further illustrating the broad applicability of PPDA in various research fields (Watanabe, Fujita, Sakamoto, Kuramochi, & Kitazume, 1987).
Safety And Hazards
Future Directions
“N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine” demonstrates utility in fluorination . It displays the ability to insert a fluoro (trifluoromethyl) methylene moiety in unsaturated alcohols . Future research may focus on exploring its potential in other chemical reactions and improving its synthesis process .
properties
IUPAC Name |
N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTFCVMJHBNJAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C(C(F)(F)F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20880124 | |
Record name | N,N-Diethyl-2H-perfluoropropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | |
CAS RN |
309-88-6 | |
Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2H-perfluoropropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Y8BIM7UD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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